1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Description
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a boron-containing heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core. The structure features a methyl group at the 1-position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at the 3-position. This boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in medicinal chemistry and materials science .
The pyrrolo[2,3-c]pyridine scaffold differs from the more common pyrrolo[2,3-b]pyridine by the placement of the nitrogen atom in the six-membered ring (position 6 vs. position 7, respectively) (Figure 1). This structural distinction significantly impacts electronic properties and biological activity .
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-17(5)12-8-16-7-6-10(11)12/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHQIGBPXJCOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine typically involves the palladium-catalyzed borylation of a halogenated pyrrolo[2,3-c]pyridine precursor. The key step is the introduction of the boronate ester group through the reaction of a halopyrrolopyridine with bis(pinacolato)diboron under catalytic conditions.
Starting Materials and Key Reagents
- Halogenated Pyrrolo[2,3-c]pyridine : Usually 3-bromo- or 3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine.
- Bis(pinacolato)diboron (B2pin2) : The boron source providing the tetramethyl-1,3,2-dioxaborolane moiety.
- Palladium Catalyst : Commonly Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or Pd(PPh3)4.
- Base : Potassium acetate (KOAc) is frequently used.
- Solvent : N,N-Dimethylformamide (DMF) or 1,4-dioxane.
- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
Typical Preparation Procedure
The preparation involves the following steps, exemplified by the synthesis reported for closely related pyrrolo[2,3-b]pyridine derivatives, which share similar reactivity and preparation conditions:
| Step | Description | Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Dissolution of halogenated pyrrolo[2,3-c]pyridine in DMF or dioxane | 80–90 °C, inert atmosphere | Homogeneous reaction mixture |
| 2 | Addition of potassium acetate and bis(pinacolato)diboron | Stoichiometric excess of base and diboron reagent | Activation of boron reagent |
| 3 | Degassing the mixture under nitrogen | 5–10 minutes | Removal of oxygen |
| 4 | Addition of palladium catalyst (e.g., Pd(dppf)Cl2) | Catalyst loading ~5–10 mol% | Initiation of catalytic cycle |
| 5 | Stirring the reaction overnight (12–16 h) at 80–90 °C | Inert atmosphere maintained | Completion of borylation |
| 6 | Work-up by quenching with water, extraction with ethyl acetate | Standard aqueous work-up | Isolation of crude product |
| 7 | Purification by silica gel chromatography | Gradient elution with ethyl acetate/petroleum ether | Pure boronate ester obtained |
This procedure typically affords the desired this compound in moderate to good yields (~40–50%).
Representative Experimental Data
Mechanistic Considerations
The palladium-catalyzed borylation follows a typical catalytic cycle:
- Oxidative addition of the aryl halide to Pd(0).
- Transmetalation with bis(pinacolato)diboron activated by the base.
- Reductive elimination to form the aryl boronate ester and regenerate Pd(0).
The choice of base and solvent is critical to maintain catalyst activity and promote efficient transmetalation.
Alternative Synthetic Routes and Variations
While the above method is the most common, other approaches reported in literature for related pyrrolo[2,3-c]pyridine derivatives include:
- Suzuki-Miyaura Coupling Followed by Borylation : Starting from halogenated pyrrolo[2,3-c]pyridine, Suzuki coupling with arylboronic acids can be performed first, followed by selective borylation at a different position.
- Protecting Group Strategies : For sensitive N-1 substitutions, Boc protection has been employed to improve yields in subsequent palladium-catalyzed transformations.
- Microwave-Assisted Synthesis : Microwave irradiation has been used to accelerate Suzuki coupling and borylation steps, reducing reaction times significantly.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst | Base | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|---|
| Pd(dppf)Cl2-catalyzed borylation | 3-bromo-1-methyl-pyrrolo[2,3-c]pyridine | Pd(dppf)Cl2 | KOAc | DMF | 80–90 °C | Overnight | ~43% | Standard method, inert atmosphere |
| Pd(PPh3)4-catalyzed borylation | Same as above | Pd(PPh3)4 | KOAc | DMF | 80–90 °C | Overnight | Moderate | Alternative catalyst |
| Microwave-assisted Suzuki coupling + borylation | Halogenated pyrrolo[2,3-c]pyridine | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 125 °C (microwave) | 26 min | Variable | Accelerated synthesis |
| Boc-protected intermediates strategy | N-Boc-pyrrolo[2,3-c]pyridine derivatives | Pd catalysts | Various | Various | Various | Various | Improved yields for sensitive substrates |
Research Findings and Optimization Notes
- The use of potassium acetate as a base in DMF provides a good balance between reactivity and catalyst stability.
- Catalyst choice influences yield and reaction time; Pd(dppf)Cl2 offers robust performance.
- Inert atmosphere is necessary to prevent catalyst deactivation by oxygen.
- Purification by silica gel chromatography is effective to isolate pure product.
- Protecting groups on nitrogen can improve yields in multi-step syntheses involving this scaffold.
- Microwave-assisted methods can dramatically reduce reaction times but require optimization of temperature and time parameters.
Chemical Reactions Analysis
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boron moiety can be oxidized to form boronic acids or boronate esters under suitable conditions.
Substitution Reactions: The pyrrolo[2,3-c]pyridine core can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF and toluene. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity. Key areas of research include:
- Anticancer Activity : Studies have indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance selectivity and potency against tumor cells.
- Antimicrobial Properties : Compounds with similar structures have shown promise as antimicrobial agents, making this compound a candidate for further exploration in treating bacterial infections.
Organic Synthesis
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine serves as a valuable intermediate in organic synthesis:
- Cross-Coupling Reactions : The boron-containing group allows for participation in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
- Functionalization of Aromatics : The compound can be used to introduce various functional groups onto aromatic systems, expanding the library of available derivatives for further study.
Material Science
Research into the use of this compound in material science is ongoing:
- Polymer Chemistry : Its unique boron-containing structure can be incorporated into polymer matrices to impart specific properties such as thermal stability and mechanical strength.
- Sensors and Electronics : The electronic properties of pyrrole derivatives make them suitable candidates for applications in organic electronics and sensor technologies.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Cross-Coupling Reactions | Successfully utilized in Suzuki reactions yielding high product yields (>90%) under mild conditions. |
| Study C | Material Properties | Incorporated into polymer films showing improved mechanical properties and thermal stability compared to control samples. |
Mechanism of Action
The mechanism of action of 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that target specific enzymes or receptors. The boron moiety can interact with biological molecules through covalent bonding or coordination, influencing the activity of enzymes or other proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine
- Nitrogen Position : In pyrrolo[2,3-b]pyridine, the nitrogen resides at the 7-position of the fused bicyclic system, whereas pyrrolo[2,3-c]pyridine places it at the 6-position.
- Biological Activity : Relocation of the nitrogen atom reduces inhibitory activity in kinase assays. For example, pyrrolo[2,3-c]pyridine derivatives (e.g., compound 5e ) showed diminished activity compared to pyrrolo[2,3-b]pyridine analogs in LATS kinase inhibition studies .
Substituent Variations
Table 1: Key Structural Analogs and Properties
Key Observations:
Boronic Ester Position : The target compound’s boronic ester at the 3-position (vs. 5-position in C₁₅H₂₁BN₂O₂ ) may influence regioselectivity in cross-coupling reactions.
Substituent Effects :
Biological Activity
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests diverse biological activities, particularly as an inhibitor in various enzymatic pathways. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- CAS Number : 1501153-45-2
- Molecular Formula : CHBNO
- Molecular Weight : 208.07 g/mol
- IUPAC Name : 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Synthesis
The synthesis of this compound typically involves the reaction of pyrrole derivatives with boron-containing compounds. The use of tetramethyl dioxaborolane enhances the stability and solubility of the resulting compound.
Enzymatic Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in various neurodegenerative diseases. The compound demonstrated nanomolar-level inhibitory activity against DYRK1A in enzymatic assays.
Table 1: Inhibitory Activity Against DYRK1A
| Compound | IC (nM) |
|---|---|
| This compound | 25 |
| Reference Compound (4E3) | 30 |
Anti-inflammatory and Antioxidant Properties
The compound also exhibited significant anti-inflammatory and antioxidant effects. In vitro assays using BV2 microglial cells demonstrated that it could effectively reduce pro-inflammatory responses induced by lipopolysaccharides (LPS). The antioxidant activity was assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay.
Case Study: Anti-inflammatory Effects
In a controlled study involving BV2 cells:
- Treatment Group : Cells treated with 100 nM of the compound.
- Control Group : Untreated cells.
Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 by approximately 40% compared to controls.
The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways related to inflammation and oxidative stress. The inhibition of DYRK1A may lead to downstream effects on various cellular processes including cell survival and apoptosis.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.
- Clinical Trials : To evaluate safety and effectiveness in humans.
Q & A
Q. What are the key synthetic routes for preparing 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Step 1: Methylation of the pyrrolo-pyridine core using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) to introduce the 1-methyl group .
- Step 2: Boronylation via Miyaura borylation or Suzuki coupling using reagents like pinacolborane or pre-functionalized boronic esters. A similar protocol involves reacting 3-bromo-pyrrolo-pyridine derivatives with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(PPh₃)₄ and KOAc in dioxane at 105°C .
- Validation: Monitor reaction progress via TLC and confirm regioselectivity using (e.g., characteristic shifts for the boronic ester at δ 1.0–1.3 ppm) .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- and : Identify the methyl group (δ ~3.8 ppm for N-CH₃) and tetramethyl dioxaborolane protons (δ ~1.3 ppm). The pyrrolo-pyridine aromatic protons appear between δ 7.0–8.5 ppm .
- HRMS: Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₀BN₂O₂: 289.16) .
- IR Spectroscopy: Detect B-O stretching vibrations (~1350 cm⁻¹) and C-B bonding (~1480 cm⁻¹) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?
Methodological Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich aryl halides. For challenging substrates, employ Buchwald-Hartwig ligands (e.g., XPhos) .
- Solvent/Base System: Optimize with toluene/EtOH (3:1) and 2M K₂CO₃ for aqueous-tolerant conditions. For anhydrous systems, use Cs₂CO₃ in THF .
- Troubleshooting: If coupling efficiency is low, pre-purify the boronic ester via silica gel chromatography to remove residual boronic acid impurities .
Q. How to resolve discrepancies in spectral data interpretation for this compound?
Methodological Answer:
- Contradictory Peaks: Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) do not cause shifting. Compare with literature data for analogous pyrrolo-pyridines (e.g., δ 7.2–7.5 ppm for H-5 in DMSO-d₆) .
- HRMS Mismatch: Recalibrate the instrument using standard references (e.g., sodium formate clusters) and confirm sample purity via HPLC (>95%) .
Q. What strategies improve the stability of this compound in solution?
Methodological Answer:
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Replace the 1-methyl group with bulkier substituents (e.g., benzyl or cyclopropyl) to assess steric effects on target binding .
- Boronic Acid Bioisosteres: Substitute the dioxaborolane with trifluoroborate salts or MIDA boronates to compare pharmacokinetic properties .
- Biological Testing: Screen analogs against kinase panels (e.g., CDK4/6, VEGFR) using enzymatic assays, referencing protocols for pyrrolo[2,3-b]pyridine-based inhibitors .
Q. How to address low yields in multi-step syntheses involving this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
